![molecular formula C7H4F5N B3031012 2,6-Difluoro-4-(trifluoromethyl)aniline CAS No. 123950-45-8](/img/structure/B3031012.png)
2,6-Difluoro-4-(trifluoromethyl)aniline
Overview
Description
2,6-Difluoro-4-(trifluoromethyl)aniline is a compound that belongs to the class of trifluoromethyl-substituted anilines, which are known for their biological activity and utility as building blocks in the synthesis of various fluorine-containing molecules and heterocyclic compounds . These compounds are of significant interest due to their potential applications in the development of agrochemicals, pharmaceuticals, and new materials with unique properties.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines can be achieved through visible-light-induced radical trifluoromethylation of free anilines using commercially available reagents such as the Togni reagent. This method operates at room temperature and provides an economical route to these compounds . Additionally, metalation is a key step for the structural elaboration of trifluoromethoxy-substituted anilines, with the position of the substituents and the protective groups on the nitrogen influencing the site selectivity of the reaction . Improved synthesis processes have also been described for related compounds, such as 2,6-dibromo-4-trifluoromethoxy aniline, which is an important intermediate for agrochemicals .
Molecular Structure Analysis
The molecular structure and vibrational characteristics of related trifluoromethyl anilines have been investigated using vibrational spectroscopy (FT-IR and FT-Raman) and quantum chemical studies. These studies provide insights into the influence of substituents like chlorine and fluorine on the vibrational wavenumbers and the overall molecular structure . Density functional theory (DFT) computations are commonly used to derive optimized geometries and to analyze the molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gaps .
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines can undergo various chemical reactions, including the formation of isoxazoles and 1,3,5-triazines through reactions with dianions derived from oximes. These reactions illustrate the preparative potential of aniline functionalization mediated by organometallic reagents . The anionically activated trifluoromethyl group in these compounds can serve as a novel synthon for the synthesis of diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted anilines are influenced by the presence and position of the trifluoromethyl group on the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group affects the electronic properties, such as the HOMO and LUMO energies, and can also influence the thermodynamic parameters of the molecule . The presence of substituents can lead to the formation of intramolecular hydrogen bonds, which are responsible for many of the unique features of these compounds . Additionally, the synthesis methods and applications of dichloro-trifluoromethyl anilines as intermediates for high-efficiency, low-toxicity pesticides and herbicides have been reviewed, highlighting the importance of these compounds in the agrochemical industry .
Scientific Research Applications
Synthesis and Chemical Properties
- Pesticides and Herbicides Intermediates : 2,6-Dichloro-4-trifluoromethyl aniline, a closely related compound, is used as an intermediate in the production of efficient and low-toxic pesticides and herbicides (Zhou Li-shan, 2002).
- Synthesis Process : The synthesis of 2,6-Dichloro-4-Trifluoromethyl-Aniline from para-trifluoromethyl chlorobenzene, involving aminolysis and free light radical halogensubstituted reactions, achieves a selectivity of reaction ≥90% and a total yield of 76% (Hu Ai-xi, 2007).
Applications in Pesticide Development
- Bistrifluron Synthesis : A novel pesticide, Bistrifluron, exhibiting potent growth-retarding activity against pests, was synthesized using a compound structurally similar to 2,6-Difluoro-4-(trifluoromethyl)aniline (Liu An-chan, 2015).
Fluorination Techniques and Applications
- Radical Trifluoromethylation : A study demonstrated a visible-light-induced radical trifluoromethylation of free anilines, leading to the production of biologically active trifluoromethyl-substituted anilines, which are valuable in synthesizing fluorine-containing molecules and heterocyclic compounds (J. Xie et al., 2014).
- Nonlinear Optical (NLO) Materials : 4-Chloro-3-(trifluoromethyl)aniline and related compounds were studied for their potential use in nonlinear optical materials, focusing on vibrational analysis and electronic structure investigations (B. Revathi et al., 2017).
Spectroscopic and Quantum Chemical Studies
- Structural and Electronic Properties : Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline provided insights into their vibrational, structural, thermodynamic, and electronic properties (V. Arjunan et al., 2011).
Potential Applications in Pharmaceutical Synthesis
- Directing Group in Synthesis : 2-Fluoro-5-(trifluoromethyl)aniline was used as a monodentate transient directing group in a Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, enabling the synthesis of useful compounds like quinazoline and fused isoindolinone scaffolds (Yong Wu et al., 2021).
Safety and Hazards
2,6-Difluoro-4-(trifluoromethyl)aniline is classified as a flammable liquid (Category 4), and it is harmful if swallowed or inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist or vapors, and it should be handled only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved discuss the synthesis , safety , and some properties of this compound. These papers provide valuable information for understanding the compound and its potential applications.
Mechanism of Action
Target of Action
It’s known that the compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2,6-Difluoro-4-(trifluoromethyl)aniline involves its use as a reagent in the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that the compound is used in enantio-and diastereoselective addition reactions .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
It’s known that the compound can be used as a building block for ocfentanil derivatives as an analgesic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is insoluble in water , which could affect its behavior in aqueous environments. Additionally, it should be stored in a cool place, away from strong oxidizing agents .
properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKPSBIIUHNZDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462628 | |
Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123950-45-8 | |
Record name | 2,6-Difluoro-4-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123950-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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